molecular formula C25H18N2O B3569112 3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol

3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol

Cat. No.: B3569112
M. Wt: 362.4 g/mol
InChI Key: FNBIAVTZZHJLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a naphthalene ring, a phenyl group, and an imidazole ring, which are all connected to a phenol group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol typically involves multi-step organic reactions. One common method is the condensation reaction between naphthaldehyde, benzil, and ammonium acetate in the presence of acetic acid. This reaction forms the imidazole ring, which is then further reacted with phenol to obtain the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol undergoes various chemical reactions, including:

Scientific Research Applications

3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of aromatic rings and the imidazole moiety, which imparts distinct electronic and biological properties.

Properties

IUPAC Name

3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O/c28-20-13-6-12-19(16-20)25-26-23(18-9-2-1-3-10-18)24(27-25)22-15-7-11-17-8-4-5-14-21(17)22/h1-16,28H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBIAVTZZHJLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol
Reactant of Route 2
3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol
Reactant of Route 3
3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol
Reactant of Route 4
3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol
Reactant of Route 5
3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol
Reactant of Route 6
3-(5-naphthalen-1-yl-4-phenyl-1H-imidazol-2-yl)phenol

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